molecular formula C16H18N2O2S B5911366 2-(2,4-dimethylphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

2-(2,4-dimethylphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

Cat. No.: B5911366
M. Wt: 302.4 g/mol
InChI Key: NMCSEWMYNCWUJF-GHRIWEEISA-N
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Description

2-(2,4-dimethylphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide precursor, followed by the condensation reaction with the appropriate aldehyde or ketone to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(2,4-dimethylphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dimethylphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is unique due to its combination of aromatic and heterocyclic structures, which confer specific reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-6-7-14(12(2)9-11)20-10-16(19)18-17-13(3)15-5-4-8-21-15/h4-9H,10H2,1-3H3,(H,18,19)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCSEWMYNCWUJF-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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